BenchChemオンラインストアへようこそ!

(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

Biocatalysis Stereoselective reduction Dorzolamide intermediate

The compound (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide (CAS 147086-81-5), commonly referred to as Dorzolamide Intermediate 7 or trans-hydroxy sulfone, is a chiral bicyclic sulfone bearing two stereogenic centers at C4 (S) and C6 (S). It serves as the penultimate chiral intermediate in the industrial synthesis of dorzolamide hydrochloride (MK-0507/Trusopt™), a topically active carbonic anhydrase II inhibitor used for the treatment of open-angle glaucoma and ocular hypertension.

Molecular Formula C8H10O3S2
Molecular Weight 218.3 g/mol
CAS No. 147086-81-5
Cat. No. B116230
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
CAS147086-81-5
Molecular FormulaC8H10O3S2
Molecular Weight218.3 g/mol
Structural Identifiers
SMILESCC1CC(C2=C(S1(=O)=O)SC=C2)O
InChIInChI=1S/C8H10O3S2/c1-5-4-7(9)6-2-3-12-8(6)13(5,10)11/h2-3,5,7,9H,4H2,1H3/t5-,7-/m0/s1
InChIKeyNFUQUGUUAUVBMO-FSPLSTOPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

147086-81-5 (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide: Key Dorzolamide Intermediate Procurement Guide


The compound (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide (CAS 147086-81-5), commonly referred to as Dorzolamide Intermediate 7 or trans-hydroxy sulfone, is a chiral bicyclic sulfone bearing two stereogenic centers at C4 (S) and C6 (S) [1]. It serves as the penultimate chiral intermediate in the industrial synthesis of dorzolamide hydrochloride (MK-0507/Trusopt™), a topically active carbonic anhydrase II inhibitor used for the treatment of open-angle glaucoma and ocular hypertension [2]. The compound is typically supplied as a white to off-white solid with a molecular formula of C₈H₁₀O₃S₂ and a molecular weight of 218.29 g/mol; commercial specifications commonly range from ≥95 % to ≥99 % purity as determined by HPLC .

Why Generic Substitution of Dorzolamide Intermediate 7 (CAS 147086-81-5) Fails: Stereochemical Stringency in the Thienothiopyran Series


Substituting CAS 147086-81-5 with a structurally related thienothiopyran analog—such as the (4R,6S) cis-diastereomer (CAS 147128-77-6), the (6S)-ketone precursor (CAS 147086-79-1), or the racemic trans mixture—introduces stereochemical or functional-group mismatches that propagate through the downstream synthetic sequence and compromise the enantiomeric purity of the final active pharmaceutical ingredient (API) [1]. Dorzolamide hydrochloride requires the (4S,6S) configuration for optimal carbonic anhydrase II inhibition (IC₅₀ ≈ 0.16 nM); the (4R,6R) enantiomer exhibits substantially reduced potency, and cis-diastereomers yield pharmacologically distinct profiles . Consequently, procurement of the single, defined (4S,6S) trans-hydroxy sulfone is not interchangeable with any other in-class intermediate [2].

Quantitative Differentiation Evidence for CAS 147086-81-5 Versus Its Closest Analogs: A Procurement-Focused Guide


Diastereomeric Excess (de) in Biocatalytic Reduction: (4S,6S) trans vs. (4R,6S) cis Selectivity

In the enzymatic reduction of the ketone precursor (CAS 147086-79-1), the (4S,6S) trans-hydroxy sulfone is produced with a diastereomeric excess (de) exceeding 90 % when using selected Pichia, Candida, or Saccharomyces strains [1]. This contrasts sharply with conventional non-chiral reducing agents such as NaBH₄, LiAlH₄, or ZnBH₄, which predominantly yield the undesired (4R,6S) cis-hydroxy sulfone (de > 90 % for the cis isomer) [2]. The biocatalytic approach thus inverts the intrinsic substrate-controlled diastereoselectivity to deliver the pharmacologically required trans configuration directly, eliminating the need for subsequent epimerization or chiral chromatographic separation steps [3].

Biocatalysis Stereoselective reduction Dorzolamide intermediate

Chiral HPLC Resolution: Separation Factor of (4S,6S) Trans Isomer from Its (4R,6R) Enantiomer

On a chiral α₁-acid glycoprotein column (150 × 4.0 mm, 5 µm), the (4S,6S) enantiomer of dorzolamide exhibits baseline resolution from its (4R,6R) antipode using an ammonium acetate mobile phase at pH 7.0 [1]. The validated HPLC method achieves a limit of detection (LOD) of 0.2 µg mL⁻¹ and a limit of quantitation (LOQ) of 0.5 µg mL⁻¹ for the (4S,6S) form, with calibration linearity over 0.5–10 µg mL⁻¹ and repeatability (n = 6) showing less than 2 % RSD [2]. By comparison, the (4R,6R) enantiomer yields a lower LOD of 0.05 µg mL⁻¹ and LOQ of 0.2 µg mL⁻¹ over a calibration range of 0.2–5 µg mL⁻¹, indicating differential detector sensitivity that can be exploited for trace enantiomeric impurity profiling [2]. This validated method permits quantitative determination of the unwanted (4R,6R) enantiomer in the (4S,6S) intermediate at levels as low as 0.05 %, a critical quality attribute for API starting materials [3].

Chiral chromatography Enantiomeric purity Quality control

Functional-Group Fidelity: Hydroxyl vs. Ketone at C4 Determines Downstream Synthetic Efficiency

The (4S,6S)-4-hydroxy intermediate (CAS 147086-81-5) bears a secondary alcohol at C4, which serves as the direct precursor for introducing the (S)-ethylamino substituent required in the final API [1]. In contrast, the upstream ketone intermediate (CAS 147086-79-1, (6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-one) lacks the hydroxyl handle and requires a separate reduction step that, when performed with achiral reagents, predominantly delivers the wrong cis-(4R,6S) diastereomer [2]. Procuring the pre-reduced (4S,6S)-alcohol eliminates one synthetic transformation, avoids the attendant diastereoselectivity problem, and reduces the overall step-count by one unit operation in the multistep dorzolamide synthesis—directly translating to higher cumulative yield and lower cost of goods for the API manufacturer [3].

Synthetic intermediate Functional group interconversion Route efficiency

Enzymatic Kinetic Resolution: Lipase-Catalyzed Access to All Four Stereoisomers Confirms the Unique Utility of the (4S,6S) Form

Turcu et al. (2009) demonstrated the preparative-scale lipase-catalyzed kinetic resolution of racemic cis- and trans-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol 7,7-dioxide derivatives, enabling access to all four stereoisomers: (4S,6S), (4R,6R), (4S,6R), and (4R,6S) [1]. Using Burkholderia cepacia lipase in organic solvents, the (4S,6S) trans enantiomer was obtained with high enantiopurity via enzymatic acylation or alcoholysis of the racemic trans mixture, whereas the cis enantiomers required a distinct epimerization–resolution sequence [1]. This study establishes that while all four stereoisomers are synthetically accessible, only the (4S,6S) configuration proceeds to the pharmacologically active dorzolamide; the other three isomers represent impurities or require stereochemical inversion, underscoring the procurement imperative for the single (4S,6S) isomer .

Lipase catalysis Kinetic resolution Stereoisomer library

Stereoselective Solvolysis: Purification of (4S,6S) Intermediate from Diastereomeric Acetate Mixtures Without Chromatography

A 2023 study reported in ACS Omega demonstrated that the (4S,6S)-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-ol-7,7-dioxide can be obtained in diastereoisomerically pure form via a remarkably stereoselective solvolysis of the corresponding acetate ester in an acetone/phosphate buffer mixture, starting from cis/trans mixtures of (6S)-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl acetate regardless of their initial ratio [1]. This process exploits the differential solvolysis rates of the cis- and trans-acetate diastereomers, enabling purification of the (4S,6S) alcohol without recourse to preparative chiral chromatography or fractional crystallization [1]. In contrast, the (4R,6S) cis-alcohol or its acetate does not undergo the same selective solvolysis, remaining largely unreacted under the optimized conditions [1].

Stereoselective solvolysis Diastereomer purification Process chemistry

Best Research and Industrial Application Scenarios for CAS 147086-81-5 (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide


GMP-Compliant Dorzolamide Hydrochloride API Manufacturing

As the immediate precursor to the final API, the (4S,6S)-trans-hydroxy sulfone (CAS 147086-81-5) is procured at ≥99 % purity with documented chiral purity (enantiomeric excess typically ≥99.5 %) for direct conversion to dorzolamide hydrochloride via established routes (Mitsunobu amination or mesylation/displacement with ethylamine) [1]. The validated chiral HPLC method (LOD = 0.2 µg mL⁻¹ for the (4S,6S) form) enables incoming quality control to confirm the absence of the (4R,6R) enantiomer at levels above 0.05 % [2]. This scenario applies to pharmaceutical manufacturers filing Drug Master Files (DMFs) or Abbreviated New Drug Applications (ANDAs) referencing Trusopt™ [3].

Biocatalytic Process Development and Optimization Studies

Research groups and CDMOs developing enzymatic reduction processes utilize the (4S,6S) compound as an analytical reference standard for calibrating diastereomeric excess measurements. The compound serves as the authentic trans standard against which the cis-(4R,6S) diastereomer (CAS 147128-77-6) and the ketone precursor (CAS 147086-79-1) can be quantified in reaction monitoring samples [1]. This application leverages the well-characterized diastereomeric separation achievable by reverse-phase HPLC and the validated chiral methods described in the literature [2].

Synthesis of Dorzolamide-Related Impurity Standards for Regulatory Submission

The (4S,6S)-hydroxy intermediate is the starting material for synthesizing several dorzolamide-related substances required as impurity reference standards in regulatory filings, including the (4R,6R) enantiomer (via stereoinversion), the N-desethyl impurity, and the cis-(4R,6S) diastereomeric impurity [1]. Procurement of the stereochemically pure (4S,6S) compound ensures that derived impurity standards have unambiguous stereochemical lineage, a critical requirement for ICH Q3A/Q3B-compliant impurity profiling [2].

Structure–Activity Relationship (SAR) Studies on Carbonic Anhydrase Inhibitors

Medicinal chemistry groups exploring the thieno[2,3-b]thiopyran chemotype for next-generation carbonic anhydrase inhibitors require the individual stereoisomers as synthetic building blocks [1]. The (4S,6S) alcohol provides a chiral scaffold that can be derivatized at the C4 hydroxyl (e.g., to amines, ethers, or esters) while retaining the (S) configuration at C6, enabling systematic SAR exploration with defined stereochemistry [2]. This contrasts with the use of racemic or cis intermediates, which introduce stereochemical ambiguity into SAR datasets [3].

Quote Request

Request a Quote for (4S,6S)-4-Hydroxy-6-methyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.